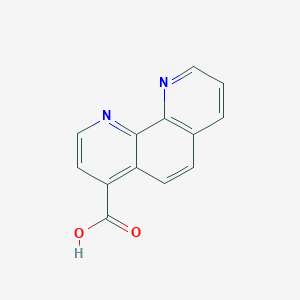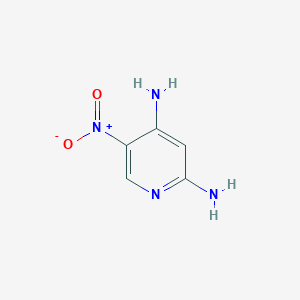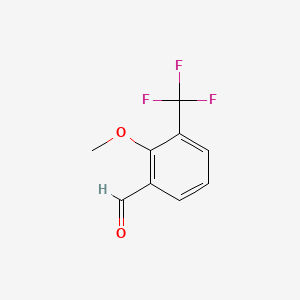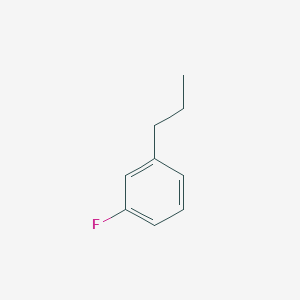
1-氟-3-丙基苯
描述
1-Fluoro-3-propylbenzene is a chemical compound with the molecular formula C9H11F . It has an average mass of 138.182 Da and a monoisotopic mass of 138.084473 Da .
Synthesis Analysis
The synthesis of benzene derivatives like 1-Fluoro-3-propylbenzene often involves electrophilic aromatic substitution . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 1-Fluoro-3-propylbenzene consists of a benzene ring with a fluorine atom and a propyl group attached to it .Chemical Reactions Analysis
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . When carbocation intermediates are formed one can expect them to react further by one or more of the following modes: 1. The cation may bond to a nucleophile to give a substitution or addition product. 2. The cation may transfer a proton to a base, giving a double bond product. 3. The cation may rearrange to a more stable carbocation, and then react by mode #1 or #2 .科学研究应用
光解和光异构化研究
- 氟苯的光解:已对1-氟-3-丙基苯及相关化合物的光解进行了研究,揭示了它们在不同光波长下的行为特性。这项研究对于了解这些化合物在不同环境中的光化学性质具有重要意义 (Al-ani, 1973)。
有机合成和氟化技术
- 二羰基化合物的氟化:已开发了一种使用1-氟-3-丙基苯对1,3-二羰基化合物进行氟化的方法。这一过程对于合成氟化有机分子至关重要,这些分子在制药和农业行业中是必不可少的 (Kitamura et al., 2011)。
电化学研究
- 电化学氟化:已对1-氟-3-丙基苯的电化学氟化进行了研究,为了解这些化合物的电化学行为和在各种化学过程中的潜在应用提供了宝贵信息 (Momota et al., 1994)。
分子相互作用和晶体结构
- C−H···F相互作用:对氟苯的晶体结构进行了研究,包括1-氟-3-丙基苯,突出了C−H···F相互作用的性质。这些见解对于了解晶体材料中的分子相互作用至关重要,并可能为新材料和化合物的设计提供信息 (Thalladi et al., 1998)。
有机金属化学
- 在有机金属化学中的应用:像1-氟-3-丙基苯这样的氟化苯越来越被认识到在有机金属化学中的作用。它们独特的性质使它们适用于在各种金属催化反应中用作溶剂或配体 (Pike et al., 2017)。
作用机制
Target of Action
The primary target of 1-Fluoro-3-propylbenzene is the benzene ring, which contains six pi electrons that are delocalized in six p orbitals above and below the plane of the benzene ring . The six pi electrons obey Huckel’s rule, making benzene especially stable . This stability means that the aromatic ring wants to be retained during reactions .
Mode of Action
1-Fluoro-3-propylbenzene interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 1-Fluoro-3-propylbenzene is the electrophilic aromatic substitution pathway . The compound’s interaction with the benzene ring leads to the formation of a substituted benzene ring . This substitution can lead to changes in the downstream effects of the biochemical pathway, potentially affecting the properties and behaviors of the resulting molecules .
Result of Action
The result of 1-Fluoro-3-propylbenzene’s action is the formation of a substituted benzene ring . This substitution can alter the chemical properties of the benzene ring, potentially leading to changes in its reactivity, stability, and interactions with other molecules .
Action Environment
The action of 1-Fluoro-3-propylbenzene can be influenced by various environmental factors. For example, the presence of other electrophiles or nucleophiles in the environment could potentially affect the compound’s ability to undergo electrophilic aromatic substitution . Additionally, factors such as temperature, pH, and solvent can also influence the compound’s stability and efficacy
安全和危害
属性
IUPAC Name |
1-fluoro-3-propylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGSJNNMMKJKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623935 | |
| Record name | 1-Fluoro-3-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28593-12-6 | |
| Record name | 1-Fluoro-3-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

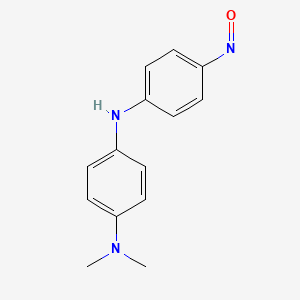

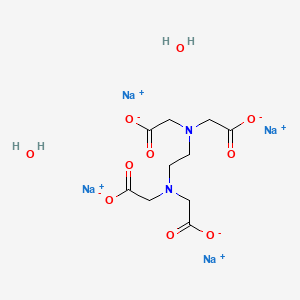

![2-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592291.png)
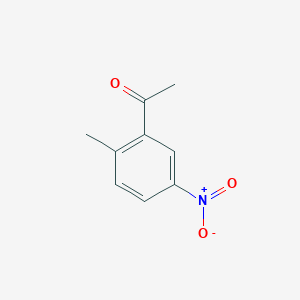
![4-[trans-4-(trans-4-Methylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B1592294.png)
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-amine](/img/structure/B1592295.png)

